6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound featuring a quinoline core structure. Its molecular formula is , with a molecular weight of approximately 206.24 g/mol. The compound is characterized by the presence of an amino group and a butyl side chain, which contribute to its unique properties and reactivity. These structural features enhance its potential for various chemical transformations and biological activities, making it a subject of interest in medicinal chemistry and drug development .
This compound belongs to the class of dihydroquinolinones, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. Dihydroquinolinones are recognized for their potential as bioactive compounds due to their ability to interact with various biological targets . The classification of 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one falls under organic compounds, specifically nitrogen-containing heterocycles.
The synthesis of 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one typically involves several synthetic pathways. Common methods include:
The synthesis can be optimized for larger-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions often require careful control of temperature and pH to maximize product formation while minimizing side reactions .
The molecular structure of 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one features:
6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions due to its functional groups:
These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its pharmacokinetic properties. The ability to form diverse derivatives makes this compound valuable in medicinal chemistry.
While specific mechanisms of action for 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one are not well-defined, dihydroquinolinones have been studied for their interactions with biological targets. Research indicates that these compounds may exhibit antibacterial and antitumor properties through enzyme inhibition or receptor modulation .
Studies on binding affinities to enzymes or receptors relevant to disease pathways are crucial for understanding how structural modifications might enhance or diminish biological activity. Such studies typically involve evaluating interactions in vitro using biochemical assays.
6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is expected to exhibit:
Key chemical properties include:
6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one has potential applications in several scientific fields:
The 3,4-dihydroquinolin-2(1H)-one scaffold serves as the foundational structure for synthesizing 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (CAS: 1153514-67-0, MF: C₁₃H₁₈N₂O, MW: 218.29) [4]. Classical approaches employ Friedländer or Pfitzinger condensations, but modern catalytic methods prioritize atom economy and enantioselectivity. Notably, Ir-catalyzed asymmetric hydrogenation of exocyclic enamines enables chiral center introduction with >96% enantiomeric excess (ee). Using [Ir(COD)Cl]₂/MeO-BiPhep/I₂ catalytic systems, researchers achieve high stereocontrol under mild conditions (25–50°C, 10–50 bar H₂), essential for pharmaceutical applications requiring specific stereochemistry [5]. Alternatively, transition-metal-catalyzed C–H activation facilitates direct annulation between anilines and carbonyl compounds, reducing step counts. For example, Pd(OAc)₂/DPPP systems catalyze oxidative coupling between N-butylaniline and acrolein derivatives, yielding 1-butyl-3,4-dihydroquinolin-2(1H)-one at 120°C with 85–92% isolated yields [8].
Table 1: Catalytic Methods for Quinolinone Core Synthesis
Method | Catalyst System | Temperature/Pressure | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Asymmetric Hydrogenation | [Ir(COD)Cl]₂/MeO-BiPhep/I₂ | 25°C, 50 bar H₂ | 91 | >96% ee |
Oxidative Annulation | Pd(OAc)₂/DPPP | 120°C, O₂ atmosphere | 88 | N/A |
Acid-Catalyzed Cyclization | PTSA (pyridinium p-TSA) | Reflux, toluene | 78 | Racemic |
Installing the 6-amino group necessitates precise regiocontrol due to competing electrophilic substitution at C-5, C-7, or C-8 positions. Directed ortho-metalation (DoM) proves effective: protecting the lactam NH as N,O-dimethylhydroxylamide enables n-BuLi-mediated lithiation at C-6, followed by electrophilic quench with tosyl azide to afford 6-nitroso intermediates. Subsequent reduction yields 6-amino derivatives [3] [7]. Bromination using NBS in DMF at 0°C achieves 90% C-6 selectivity for N-protected 1-butyl-3,4-dihydroquinolin-2(1H)-one, leveraging the electron-donating effect of the alkyl chain [9]. Computational studies confirm that C-6 exhibits the highest nucleophilicity (Fukui function f⁻ = 0.087), rationalizing this preference. Bromo intermediates then undergo Buchwald–Hartwig amination with LiHMDS as an ammonia surrogate, forming the 6-amino group under Pd₂(dba)₃/XPhos catalysis (92% yield, 100°C) [3].
Classical N-alkylation via SN2 reactions faces limitations due to lactam nucleophilicity and over-alkylation. Modern approaches include:
Notably, alkylation precedes nitro reduction to prevent competitive amine oxidation. N-butyl incorporation enhances lipophilicity (clogP increases from 1.2 to 2.8), improving blood-brain barrier penetration in neuroactive agents [3] [7].
The 6-nitro group in 1-butyl-6-nitro-3,4-dihydroquinolin-2(1H)-one requires chemoselective reduction amid competing lactam or alkene reduction. Two optimized protocols exist:
Table 2: Reduction Methods for 6-Nitro to 6-Amino Conversion
Method | Conditions | Yield (%) | Chemoselectivity | Scale-Up Feasibility |
---|---|---|---|---|
Fe/NH₄Cl Reduction | EtOH/H₂O, reflux, 2 h | 97 | High | Excellent |
Pd/C-Hydrazine | EtOH, 50°C, 3 h | 95 | Moderate | Good |
Raney Nickel-Hydrazine | EtOH, 50°C, 4 h | 94 | Moderate | Moderate |
Batch synthesis limitations include exothermicity in reduction steps and mixing inefficiencies. Continuous flow systems resolve these issues:
Table 3: Flow Reactor Parameters for Key Synthesis Steps
Step | Reactor Type | Residence Time | Temperature | Conversion (%) | Output Capacity |
---|---|---|---|---|---|
Nitro Reduction (Fe) | Packed-Bed | 15 min | 85°C | >99 | 0.8 kg/h |
Catalytic Hydrogenation | Fixed-Bed (Pd/C) | 30 min | 50°C | 98 | 1.2 kg/h |
Solvent Exchange | Falling-Film Evaporator | 8 min | 60°C | N/A | 2.0 kg/h |
Comprehensive Compound List
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: